
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride
Übersicht
Beschreibung
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride, also known as DPIH, is a chemical compound with potential applications in various fields of research and industry1. It has a molecular formula of C13H18ClNO2 and a molecular weight of 255.74 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride. However, similar compounds have been synthesized using substituted aldehydes with analogues of hydrazine hydrates by a grinding technique in the presence of iodine, which aids in the cyclization process2.Molecular Structure Analysis
The molecular structure of 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride is defined by its molecular formula, C13H18ClNO21. Unfortunately, I couldn’t find more detailed information on its molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride include a molecular weight of 255.74 g/mol1. More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Synthesis
- The reaction of triphenyltin(IV) hydroxide with derivatives of isophthalic acid and benzoic acid, including compounds similar to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, led to the formation of complexes characterized by 1D molecular chains and intermolecular C–H···O hydrogen bonds. These complexes were also studied for their thermal stability (Liu et al., 2011).
Applications in Antibiotics and Biochemical Processes
- Synthesis of natural compounds present in antibiotic pyridomycin, structurally related to the compound of interest, has been demonstrated. This synthesis involved regiospecific introduction of a pyridyl group, followed by a series of transformations leading to the desired compound (Kinoshita & Mariyama, 1975).
Solubility and Physical Properties
- The solubility of a derivative of 5-(Dithiolan-3-yl)pentanoic acid was studied in mixed solvents, revealing that solubility increased with temperature and solvent volume ratio. This study contributes to understanding the solubility properties of structurally similar compounds (Zhang et al., 2010).
Inhibition of Mycolic Acid Biosynthesis
- Methyl esters of cyclopropene and cyclopropane analogues, similar in structure to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, were synthesized as possible inhibitors of mycolic acid biosynthesis, a key component in tuberculosis bacteria (Hartmann et al., 1994).
Biocatalysis in Drug Synthesis
- A combination of hydroformylation and biocatalysis was employed for synthesizing (S)-Allysine Ethylene Acetal, a key intermediate in ACE and NEP inhibitors. This approach might be applicable for synthesizing structurally related compounds (Cobley et al., 2011).
Nitric Oxide Synthase Inhibition
- The study of S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS) provides insights into the biochemical applications of amino acids structurally related to the compound (Ulhaq et al., 1998).
Safety And Hazards
I couldn’t find specific safety and hazard information for 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride.
Zukünftige Richtungen
The future directions for 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride are not clear from the sources I found. However, given its potential applications in various fields of research and industry1, it may be the subject of future studies.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
Eigenschaften
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14;/h1-2,5-6H,3-4,7-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVISDJNKNVPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
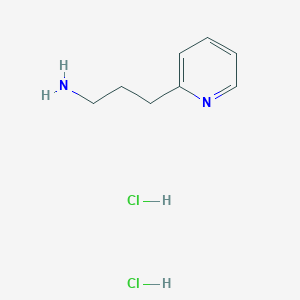
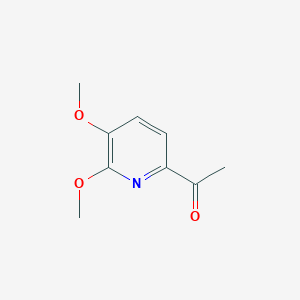
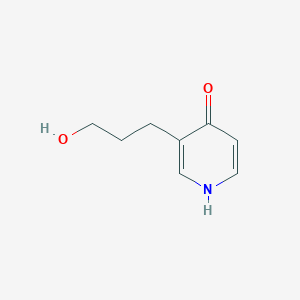

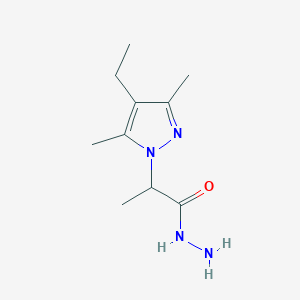
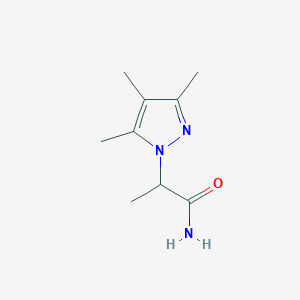
![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)

![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)

![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)